N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a dichlorophenoxy acetamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole intermediate is then coupled with a hydroxyphenyl derivative using a coupling agent such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF).
Attachment of Dichlorophenoxy Acetamide: The final step involves the reaction of the intermediate with 2,4-dichlorophenoxy acetic acid under similar coupling conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results in inhibiting bacterial growth .
Medicine
In medicinal chemistry, this compound is explored for its potential anticancer properties. It has been found to inhibit the proliferation of certain cancer cell lines, making it a candidate for further drug development .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves the inhibition of key enzymes and pathways in microbial and cancer cells. The benzothiazole moiety interacts with the active sites of enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-acetamide: Lacks the dichlorophenoxy group, resulting in different biological activity.
N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)propionamide: Similar structure but with a propionamide group instead of acetamide, affecting its reactivity and biological properties.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of a benzothiazole moiety with a dichlorophenoxy acetamide structure. This combination enhances its antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c22-12-5-8-18(15(23)9-12)28-11-20(27)24-13-6-7-14(17(26)10-13)21-25-16-3-1-2-4-19(16)29-21/h1-10,26H,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYQMHIROGGZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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